
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid is a 1-amino-2-ethylcyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Pharmacophoric Unit in Hepatitis C Virus Inhibitors
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a variant of (1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid, is crucial in the pharmaceutical industry as it forms the pharmacophoric unit in a new generation of potent hepatitis C virus (HCV) NS3/4A protease inhibitors. A significant number of drugs under development leverage the unique properties of this sterically constrained amino acid, highlighting the demand for its asymmetric synthesis (Sato et al., 2016).
Synthesis Approaches for Pharmaceutical Applications
In a comprehensive overview, various methods developed for the preparation of (1R,2S)-vinyl-ACCA and its optical isomers are discussed. The synthesis methods are categorized based on biocatalytic, catalytic, and stoichiometric sources of chirality, with a critical discussion on aspects like operational convenience, practicality, and scalability (Sato et al., 2016).
Efficient Synthesis Methods
Efficient synthesis methods for compounds such as (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester are detailed. These compounds serve as common building blocks in the preparation of HCV NS3 protease inhibitors, emphasizing their pharmaceutical significance (Lou et al., 2013).
Plant-Based Applications
The conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene in plants is an important aspect of (1R,2S)-AEC study. In pea epicotyls, only (1R,2S)-AEC is preferentially converted to 1-butene, suggesting a specific enzymatic activity. This conversion is linked to the ethylene production from ACC, indicating a shared enzymatic pathway (McKeon & Yang, 2004).
Biocatalytic Asymmetric Synthesis
The biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester, a key chiral intermediate in hepatitis C virus (HCV) NS3/4A protease inhibitors, is investigated. Utilizing strains like Sphingomonas aquatilis for whole-cell biocatalysis, this study highlights the efficiency and enantioselectivity in synthesizing such intermediates, marking a significant advancement in drug research and development (Zhu et al., 2018).
Other Applications
- Transport and Accumulation in Plants : The role of ACC, a precursor of ethylene, in plant development and stress adaptation is notable. Studies on the regulation of ACC synthesis, transport, and its independent signaling role offer insights into its broader biological implications (Vanderstraeten & Van Der Straeten, 2017).
- Asymmetric Synthesis Processes : Various efficient asymmetric synthesis processes of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid are developed for pharmaceutical applications, demonstrating their relevance in the practical synthesis of key intermediates in drug development (Kawashima et al., 2015).
Propiedades
Número CAS |
65878-53-7 |
|---|---|
Nombre del producto |
(1R,2S)-1-amino-2-ethylcyclopropanecarboxylic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
Clave InChI |
RLHIWMRQDUCBDO-UJURSFKZSA-N |
SMILES isomérico |
CC[C@H]1C[C@@]1(C(=O)O)N |
SMILES |
CCC1CC1(C(=O)O)N |
SMILES canónico |
CCC1CC1(C(=O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



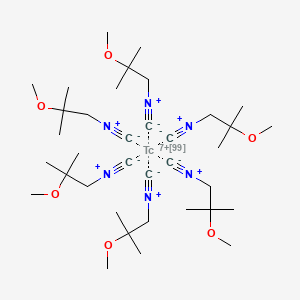
![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)
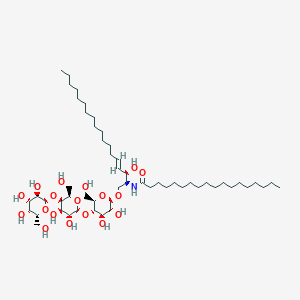

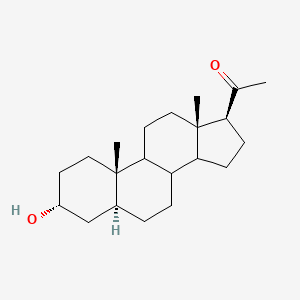
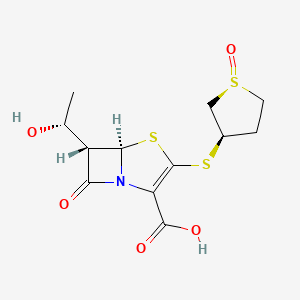
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
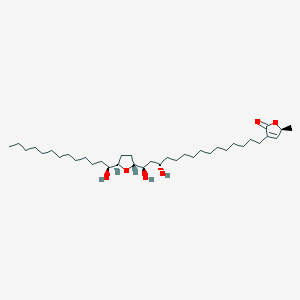



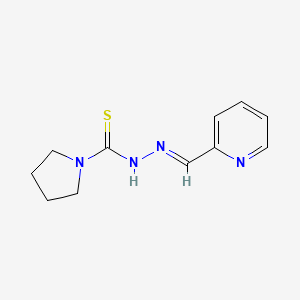

![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)